6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one
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Overview
Description
6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the dimethoxy and methyl groups: The chromen-2-one core is then subjected to methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Attachment of the piperazine moiety: The final step involves the reaction of the intermediate with 4-(pyridin-2-yl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share a similar chromen-2-one core.
Quinoline Derivatives: Compounds such as quinolin-2,4-dione have structural similarities and are studied for similar biological activities.
Uniqueness
6,7-dimethoxy-4-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2H-chromen-2-one is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other chromen-2-one derivatives and contributes to its specific biological activities.
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]chromen-2-one |
InChI |
InChI=1S/C23H25N3O5/c1-15-16-12-19(29-2)20(30-3)14-18(16)31-23(28)17(15)13-22(27)26-10-8-25(9-11-26)21-6-4-5-7-24-21/h4-7,12,14H,8-11,13H2,1-3H3 |
InChI Key |
CDWCJTHSBQWFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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